3-bromo-2-oxo-2H-pyran-5-carboxylic acid 3-bromo-2-oxo-2H-pyran-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 108723-62-2
VCID: VC7068546
InChI: InChI=1S/C6H3BrO4/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2H,(H,8,9)
SMILES: C1=C(C(=O)OC=C1C(=O)O)Br
Molecular Formula: C6H3BrO4
Molecular Weight: 218.99

3-bromo-2-oxo-2H-pyran-5-carboxylic acid

CAS No.: 108723-62-2

Cat. No.: VC7068546

Molecular Formula: C6H3BrO4

Molecular Weight: 218.99

* For research use only. Not for human or veterinary use.

3-bromo-2-oxo-2H-pyran-5-carboxylic acid - 108723-62-2

Specification

CAS No. 108723-62-2
Molecular Formula C6H3BrO4
Molecular Weight 218.99
IUPAC Name 5-bromo-6-oxopyran-3-carboxylic acid
Standard InChI InChI=1S/C6H3BrO4/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2H,(H,8,9)
Standard InChI Key OLFBKUQZKITGSJ-UHFFFAOYSA-N
SMILES C1=C(C(=O)OC=C1C(=O)O)Br

Introduction

Structural and Physicochemical Properties

Core Structure and Functional Groups

The compound’s IUPAC name, 5-bromo-6-oxopyran-3-carboxylic acid, reflects its substitution pattern:

  • A pyran ring (oxygen-containing heterocycle) forms the core.

  • A ketone group (C=O\text{C=O}) at position 2.

  • A carboxylic acid (-COOH\text{-COOH}) at position 5.

  • A bromine atom at position 3.

The presence of electron-withdrawing groups (bromine and ketone) activates the pyran ring for electrophilic and nucleophilic reactions, while the carboxylic acid enables salt formation, esterification, and amidation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H3BrO4\text{C}_6\text{H}_3\text{BrO}_4
Molecular Weight218.99 g/mol
CAS Number108723-62-2
SMILESO=C1OC=C(C(=O)O)C=C1Br
InChIKeyOLFBKUQZKITGSJ-UHFFFAOYSA-N

Comparative Analysis with Related Compounds

The compound is structurally related to:

  • Coumalic acid (2-oxo-2H-pyran-5-carboxylic acid, CAS: 500-05-0): Lacks the bromine substituent, reducing electrophilic reactivity .

  • Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate (CAS: 42933-07-3): The methyl ester derivative, offering improved solubility in organic solvents .

Table 2: Structural Comparison of Pyran Derivatives

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences
3-Bromo-2-oxo-2H-pyran-5-carboxylic acid108723-62-2C6H3BrO4\text{C}_6\text{H}_3\text{BrO}_4218.99 g/molBromine at C3, carboxylic acid at C5
Coumalic acid500-05-0C6H4O4\text{C}_6\text{H}_4\text{O}_4140.09 g/molNo bromine, lower molecular weight
Methyl ester derivative42933-07-3C7H5BrO4\text{C}_7\text{H}_5\text{BrO}_4233.02 g/molMethyl group replaces acidic proton

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for synthesizing 3-bromo-2-oxo-2H-pyran-5-carboxylic acid are scarce, literature suggests two plausible pathways:

Bromination of Coumalic Acid

Coumalic acid undergoes electrophilic aromatic bromination at position 3 using bromine (Br2\text{Br}_2) or N\text{N}-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr3\text{FeBr}_3) . The reaction proceeds via intermediate σ-complex formation, with the carboxylic acid directing bromination to the meta position.

Cyclocondensation of Functionalized Precursors

A multi-step approach involves cyclizing γ-keto acids with brominated aldehydes. For example, methyl propiolate derivatives can undergo thermal cycloaddition with ketene acetals to form the pyran skeleton, followed by bromination .

Challenges in Synthesis

  • Regioselectivity: Ensuring bromination occurs exclusively at position 3 requires precise control of reaction conditions.

  • Acid Sensitivity: The carboxylic acid group may necessitate protection (e.g., as a methyl ester) during bromination to prevent side reactions .

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution at C3

The C–Br bond undergoes substitution with nucleophiles (e.g., amines, alkoxides) to yield 3-substituted pyran derivatives. For example, reaction with piperidine replaces bromine with a piperidinyl group, forming intermediates for pharmaceutical scaffolds .

Decarboxylation and Cyclization

Heating the compound in acidic conditions promotes decarboxylation, generating 3-bromo-2H-pyran-2-one. This intermediate participates in Diels-Alder reactions to construct polycyclic systems .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, modulating solubility and reactivity. The methyl ester derivative (CAS: 42933-07-3) is a common intermediate in peptide coupling reactions .

Applications in Drug Discovery

  • Antimalarial Agents: Coumalic acid derivatives exhibit antiplasmodial activity, and bromination enhances their metabolic stability .

  • Polymer Chemistry: The compound serves as a monomer for synthesizing biodegradable polyesters with tunable thermal properties .

Related Compounds and Derivatives

Methyl 3-Bromo-2-oxo-2H-pyran-5-carboxylate

This ester derivative (CAS: 42933-07-3) is preferred in reactions requiring anhydrous conditions. Its molecular weight is 233.02 g/mol, and it exhibits higher lipid solubility than the parent acid .

Coumalic Acid (2-Oxo-2H-pyran-5-carboxylic Acid)

A non-brominated precursor (CAS: 500-05-0), coumalic acid is used in flavors and fragrances. Its melting point is 203–205°C, and it undergoes facile electrophilic substitution at position 3 .

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